2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
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Description
The compound "2-(cyclopentylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide" belongs to a class of chemicals that often exhibit a wide range of biological activities. Compounds with similar structures have been synthesized and evaluated for various applications, including medicinal chemistry.
Synthesis Analysis
Research on similar compounds highlights the use of stepwise synthesis methods involving intermediate compounds. For example, the synthesis of related acetamide derivatives often starts from basic building blocks like amino acids or acetyl chlorides, followed by several reaction steps to introduce specific functional groups (Costello et al., 1991).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the molecular geometry, conformation, and electron distribution (Orek et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide derivatives can vary significantly depending on the substituents attached to the core structure. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's reactivity, stability, and interaction with biological targets (Gataullin et al., 2001).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and solubility tests (Lee et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, play a vital role in the pharmacokinetics and pharmacodynamics of these compounds. Studies often explore these aspects through chemical stability tests and reaction kinetics analysis (Shelke et al., 2010).
Scientific Research Applications
Radiosynthesis and Herbicide Safeners
Compounds similar to the one have been used in the radiosynthesis of herbicides and safeners for herbicides. For example, chloroacetanilide herbicides and dichloroacetamide safeners were radiolabeled for studies on their metabolism and mode of action, which is critical for understanding environmental impact and safety (Latli & Casida, 1995).
Enzyme Inhibition Studies
Derivatives of 1,2,4-triazole, a core component of the compound , have been synthesized and studied for their potential as enzyme inhibitors. N-aryl derivatives of triazole compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases (Riaz et al., 2020).
Antitumor Activity
Compounds containing elements of the structure have been synthesized and evaluated for their antitumor activities. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown promising inhibitory effects on different cancer cell lines, highlighting the potential for cancer therapy applications (Albratty et al., 2017).
Synthesis and Biological Activities
Research has also focused on the synthesis of novel triazole compounds containing a thioamide group, which were found to possess antifungal and plant growth regulating activities. This suggests potential applications in agriculture and pharmaceuticals (Li Fa-qian et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds using precursors similar to the compound has been explored, with applications in medicinal chemistry and drug design. For example, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole demonstrates the versatility of such compounds in creating bioactive molecules (Panchal & Patel, 2011).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(13-23-15-8-4-5-9-15)20-16(12-21-18-10-11-19-21)14-6-2-1-3-7-14/h1-3,6-7,10-11,15-16H,4-5,8-9,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDQTPJZHQMQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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